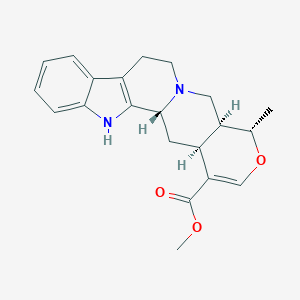

Akuammigine

Vue d'ensemble

Description

Applications De Recherche Scientifique

L'akuammigine possède plusieurs applications en recherche scientifique, notamment dans les domaines de la chimie, de la biologie et de la médecine. En chimie, elle sert de composé modèle pour étudier la synthèse et la stéréochimie de produits naturels complexes . En biologie et en médecine, l'this compound présente une activité antipaludique et interagit avec les récepteurs opioïdes, ce qui en fait un candidat potentiel pour le développement de nouveaux analgésiques et antipaludiques .

Mécanisme d'action

L'this compound exerce ses effets principalement par son interaction avec les récepteurs opioïdes . Elle montre une préférence pour les sites de liaison mu-opioïdes, avec des valeurs Ki de 0,6, 2,4 et 8,6 microM aux sites de liaison mu-, delta- et kappa-opioïdes, respectivement . Cette interaction conduit à ses propriétés antinociceptives et analgésiques. De plus, l'this compound antagonise de manière compétitive l'effet de la noradrénaline sur les alpha-adrénocepteurs postsynaptiques, donnant des valeurs pA2 de 4,68 . Ce double mécanisme d'action souligne son potentiel en tant que composé bioactif multifonctionnel.

Mécanisme D'action

Target of Action

Akuammigine, an indole alkaloid found in the seeds of the akuamma tree (Picralima nitida), primarily targets the mu-opioid receptor (µOR) . The µOR is a type of opioid receptor in the central nervous system that plays a crucial role in pain perception, reward, and addiction .

Mode of Action

This compound acts as a weak agonist of the µOR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the µOR, triggering a response that can lead to effects such as pain relief .

Biochemical Pathways

It is known that the activation of µor can lead to the inhibition of adenylate cyclase, decrease in cyclic adenosine monophosphate (camp) production, and subsequent reduction in neuronal excitability . This can result in analgesic effects, among others .

Pharmacokinetics

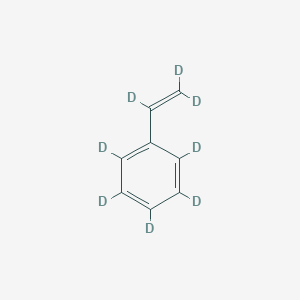

The potency of this compound at the µor can be significantly increased through certain chemical modifications . For instance, the introduction of a phenethyl moiety to the N1 position of this compound can result in a 70-fold increase in potency .

Result of Action

Despite being a µOR agonist, this compound produces minimal effects in animal models of antinociception, likely due to its modest potency . Antinociception refers to the action or process of blocking the detection of a painful or injurious stimulus by sensory neurons .

Analyse Biochimique

Biochemical Properties

Akuammigine interacts with α-adrenoceptors, acting as a very weak antagonist . It also shows a preference for mu-opioid binding sites . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has been found to have minimal effects in animal models of antinociception, likely due to its modest potency . It has also been reported to have in vitro antimalarial activity .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interactions with α-adrenoceptors and mu-opioid receptors . It acts as a weak antagonist at these receptors, influencing their activity and potentially altering cellular processes .

Dosage Effects in Animal Models

While this compound is known to interact with mu-opioid receptors, it has been reported to produce minimal effects in animal models of antinociception

Méthodes De Préparation

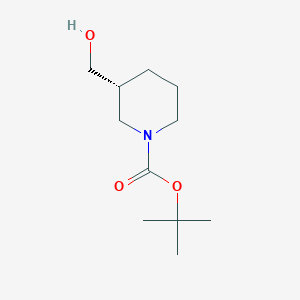

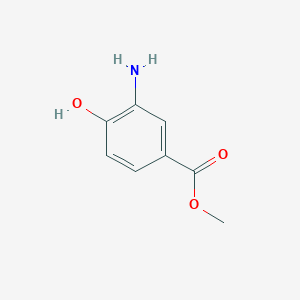

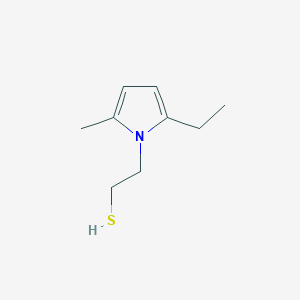

Voies de synthèse et conditions réactionnelles : La synthèse de l'akuammigine implique plusieurs étapes, notamment le développement de la réaction de Fischer indolique interrompue réductrice pour construire un intermédiaire pentacyclique commun . Cet intermédiaire porte cinq stéréocentres contigus et subit une formation tardive du squelette méthanoquinolizidine en utilisant une cascade de déprotection-cyclisation . La synthèse totale de l'this compound marque la première préparation d'alcaloïdes akuammiline contenant à la fois un noyau méthanoquinolizidine et des centres quaternaires vicinaux .

Méthodes de production industrielle : La plupart des recherches se concentrent sur la synthèse à l'échelle du laboratoire pour des études scientifiques .

Analyse Des Réactions Chimiques

Types de réactions : L'akuammigine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles pour modifier la structure du composé et améliorer sa bioactivité.

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification de l'this compound comprennent des agents réducteurs pour la réaction de Fischer indolique et des agents de déprotection pour la cascade de cyclisation . Des conditions spécifiques, telles que la température et le choix du solvant, sont cruciales pour obtenir la stéréochimie et le rendement souhaités .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant l'this compound comprennent divers alcaloïdes akuammiline, tels que la strictamine et la cathafoline . Ces produits sont précieux pour étudier les relations structure-activité des alcaloïdes indoliques .

Comparaison Avec Des Composés Similaires

L'akuammigine est structurellement apparentée à d'autres alcaloïdes indoliques, tels que l'akuammine, la pseudo-akuammigine et l'akuammicine . Ces composés partagent des propriétés bioactives similaires, notamment des interactions avec les récepteurs opioïdes et une activité antipaludique . Le noyau méthanoquinolizidine unique de l'this compound et sa stéréochimie spécifique la distinguent de ces composés apparentés . Cette unicité fait de l'this compound une cible précieuse pour les chimistes de synthèse et un candidat prometteur pour des études pharmacologiques plus approfondies.

Propriétés

IUPAC Name |

methyl (1R,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTOGORTSDXSFK-BMYCAMMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318228 | |

| Record name | Akuammigine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-17-1 | |

| Record name | Akuammigine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Akuammigine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Akuammigine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AKUAMMIGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E21YYE0UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

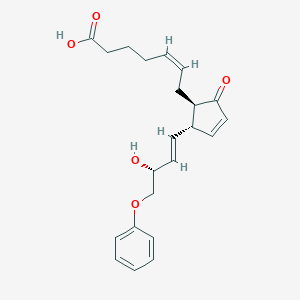

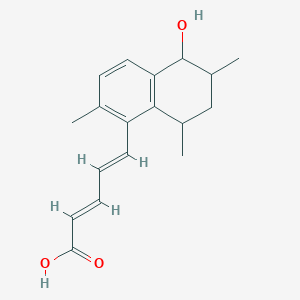

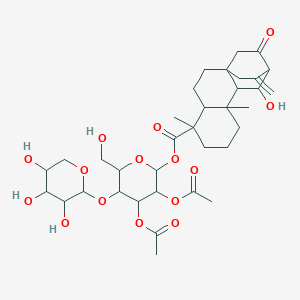

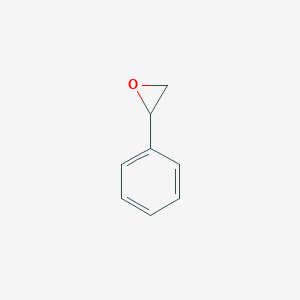

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.